molecular formula C15H18N2O2S2 B2463113 Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate CAS No. 689772-12-1

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2463113
CAS No.: 689772-12-1
M. Wt: 322.44
InChI Key: NBOLWHRGNHYEKW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, an amino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
  • Ethyl 4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-amino-3-(4-isopropylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

ethyl 4-amino-3-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-4-19-14(18)12-13(16)17(15(20)21-12)11-7-5-10(6-8-11)9(2)3/h5-9H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOLWHRGNHYEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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